2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide
Overview
Description
2,6-Dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide is an organic compound with a complex structure that includes a morpholine ring, a phenylethyl group, and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide typically involves multiple steps. One common method starts with the preparation of 2,6-dimethylmorpholine, which can be synthesized through the reaction of 2,6-dimethylphenol with morpholine under specific conditions Finally, the carbothioamide group is introduced by reacting the intermediate compound with a suitable thiocarbamoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2,6-Dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide exerts its effects involves interactions with specific molecular targets. The carbothioamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog without the phenylethyl and carbothioamide groups.
N-Phenylethylmorpholine: Lacks the dimethyl and carbothioamide groups.
Morpholine-4-carbothioamide: Lacks the dimethyl and phenylethyl groups.
Uniqueness
2,6-Dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both the phenylethyl and carbothioamide groups enhances its versatility in chemical reactions and its potential as a therapeutic agent.
Properties
IUPAC Name |
2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-11-9-17(10-12(2)18-11)15(19)16-13(3)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGWMGBVSPXNBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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